2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a fluorinated organic compound with a molecular weight of 225.66 g/mol. This compound is notable for its unique structure, which includes a piperidine ring substituted with a 1,1-difluoroethyl group and a chloroethanone moiety. It is used in various fields, including pharmaceuticals and chemical research, due to its reactivity and selectivity.
Scientific Research Applications
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is used in various scientific research applications:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Chemical research: As a building block for the synthesis of complex organic molecules.
Biological studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial applications: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one typically involves the reaction of 4-(1,1-difluoroethyl)piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
4-(1,1-difluoroethyl)piperidine+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the chloro and difluoroethyl groups enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one
- 2-Chloro-1,4-difluorobenzene
- 2-Chloro-N-arylacetamide
Uniqueness
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is unique due to the presence of the 1,1-difluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high reactivity and selectivity.
Properties
IUPAC Name |
2-chloro-1-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-9(11,12)7-2-4-13(5-3-7)8(14)6-10/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUKBOXVHGJYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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